Cas no 509-93-3 (Azuleno[4,5-b]furan-2,9-dione,3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS,6S,6aR,9aR,9bR)-)

Azuleno[4,5-b]furan-2,9-dione,3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS,6S,6aR,9aR,9bR)- structure
509-93-3 structure
Nome del prodotto:Azuleno[4,5-b]furan-2,9-dione,3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS,6S,6aR,9aR,9bR)-
Numero CAS:509-93-3
MF:C15H18O3
MW:246.301624774933
CID:368844
PubChem ID:92119

Azuleno[4,5-b]furan-2,9-dione,3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS,6S,6aR,9aR,9bR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Azuleno[4,5-b]furan-2,9-dione,3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS,6S,6aR,9aR,9bR)-
    • Ambrosin
    • (3aS,6S,6aR,9aR)-6,9a-dimethyl-3-methylidene-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione
    • 6b-Hydroxy-4-oxo-10aH-ambrosa-2,11(13)-dien-12-oic Acid g-Lactone
    • azuleno[4,5-b]furan-2,9-dione, 3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS,6S,6aR,9aR)-
    • 10alphaH-Ambrosa-2,11(13)-dien-12-oic acid, 6beta-hydroxy-4-oxo-, gamma-lactone
    • Q27105752
    • ACon0_000311
    • 6beta-Hydroxy-4-oxo-10alphaH-ambrosa-2,11(13)-dien-12-oic acid gamma-lactone
    • (+/-)-Ambrosin
    • 3,3a,4,5,6,6a,9a,9b-Octahydro-6,9a-dimethyl-3-methyleneazuleno(4,5b)furan-2,9-dione
    • NSC 85235
    • C09292
    • MEGxp0_001652
    • Ambrosin, (+/-)-
    • CCRIS 4137
    • 64813-79-2
    • NS00094762
    • Ambrosin (+/-)-form [MI]
    • DTXSID60877831
    • ACon1_002230
    • Azuleno(4,5-b)furan-2,9-dione, 3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS-(3aalpha,6beta,6aalpha,9abeta,9balpha))-
    • UNII-QE9HO4LN0U
    • UNII-6XI048644B
    • CHEMBL115843
    • SCHEMBL3463663
    • 6XI048644B
    • Azuleno(4,5-b)furan-2,9-dione, 3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS,6S,6aR,9aR,9bR)-rel-
    • AZULENO(4,5-B)FURAN-2,9-DIONE, 3,3A,4,5,6,6A,9A,9B-OCTAHYDRO-6,9A-DIMETHYL-3-METHYLENE-, (3AS,6S,6AR,9AR,9BR)-
    • AMBROSIN [MI]
    • 509-93-3
    • (3aS,6S,6aR,9aR,9bR)-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-dione
    • NCGC00179698-01
    • CHEBI:2629
    • NSC-85235
    • QE9HO4LN0U
    • 6,9a-Dimethyl-3-methylene-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione #
    • NCI60_041869
    • SCHEMBL3463664
    • DTXSID30871720
    • MLS002701926
    • Azuleno[4,5-b]furan-2,9-dione, 3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, [3as-(3a.alpha.,6.beta.,6a.alpha.,9a.beta.,9b.alpha.)]-
    • NSC85235
    • SMR001565510
    • IFXGCKRDLITNAU-UHFFFAOYSA-N
    • Azuleno[4,9-dione, 3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, [3aS-(3a.alpha.,6.beta.,6a.alpha.,9a.beta.,9b.alpha.)]-
    • {Azuleno[4,5-b]furan-2,9-dione,} 3,3a,4,5,6,6a,9a, 9b-octahydro-6,9a-dimethyl-3-methylene-, {[3aS-(3a.alpha.,6.beta.,} 6a.alpha.,9a.beta.,9b.alpha.)]-
    • 6,9a-dimethyl-3-methylene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-dione
    • 10.alpha.H-Ambrosa-2, 6.beta.-hydroxy-4-oxo-, .gamma.-lactone
    • 6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-dione
    • 6,9a-dimethyl-3-methylene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-quinone
    • BDBM97029
    • 6,9a-dimethyl-3-methylidene-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione
    • 10.Alpha.H-Ambrosa-2,11(13)-dien-12-oic acid, 6.beta.-hydroxy-4-oxo-, .gamma.-lactone
    • 6,9a-Dimethyl-3-methylene-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione
    • CHEMBL1730820
    • cid_257272
    • MLSMR
    • Inchi: InChI=1S/C15H18O3/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(15)16/h6-8,10-11,13H,2,4-5H2,1,3H3/t8-,10-,11-,13+,15-/m0/s1
    • Chiave InChI: IFXGCKRDLITNAU-JHSUYXJUSA-N
    • Sorrisi: CC1CCC2C(C3(C1C=CC3=O)C)OC(=O)C2=C

Proprietà calcolate

  • Massa esatta: 246.12564
  • Massa monoisotopica: 246.125594432g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 0
  • Complessità: 476
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 43.4Ų
  • XLogP3: 2.6

Proprietà sperimentali

  • Punto di fusione: 146°
  • PSA: 43.37
  • LogP: 2.27550
  • Rotazione specifica: D22 -154.50° (c = 2 in alcohol)

Azuleno[4,5-b]furan-2,9-dione,3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS,6S,6aR,9aR,9bR)- Letteratura correlata

Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd